N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a thiadiazole ring, a cyclopenta-thiazolo-pyrimidine core, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .
Mode of Action
1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .
Pharmacokinetics
The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Result of Action
The result of this compound’s action is likely the inhibition of cell replication, given its ability to disrupt DNA replication processes . This could potentially lead to the death of bacterial and cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the thiadiazole ring, which is then coupled with a cyclopenta-thiazolo-pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiadiazole or pyrimidine rings, such as:
- 5-methyl-1,3,4-thiadiazole-2-amine
- 4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylic acid .
Uniqueness
What sets N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c1-6-16-17-12(21-6)15-10(19)7-5-14-13-18(11(7)20)8-3-2-4-9(8)22-13/h5H,2-4H2,1H3,(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNOWKWIXPGXAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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